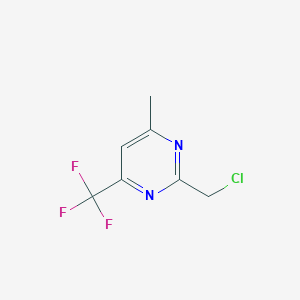

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c1-4-2-5(7(9,10)11)13-6(3-8)12-4/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLKASJLKLQGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine can be achieved through several methods. . The reaction conditions typically involve temperatures ranging from 0°C to 100°C and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine typically involves several chemical reactions that introduce the chloromethyl and trifluoromethyl groups into the pyrimidine ring. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its biological activity.

Key Synthesis Pathways

- Fluorination Reactions : The introduction of the trifluoromethyl group can be achieved through various fluorination methods, often using reagents such as trifluoroacetic anhydride.

- Chloromethylation : Chloromethylation is typically performed using chloromethyl methyl ether or other chlorinating agents to yield the desired chloromethyl derivative.

Agrochemical Uses

The compound is primarily utilized in the agrochemical sector as a herbicide and pesticide. Its structural features contribute to its efficacy against a range of weeds and pests.

- Herbicidal Activity : Research indicates that derivatives of this compound exhibit significant herbicidal properties, particularly against grass species in cereal crops like wheat .

| Herbicide Name | Active Ingredient | Year Introduced | CAS No. |

|---|---|---|---|

| Fluazifop | This compound | 1982 | 69335-91-7 |

| Haloxyfop | This compound | 1986 | 69806-34-4 |

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a critical intermediate in the synthesis of various drugs. For instance, it has been identified as a precursor for compounds exhibiting anti-cancer properties.

- Case Study: Bimiralisib : This compound is undergoing clinical trials as a phosphoinositide 3-kinase inhibitor, showcasing the potential of pyrimidine derivatives in cancer therapy .

Biochemical Interactions

The unique structural characteristics of this compound enable it to interact with specific enzymes and proteins, influencing their activity.

- Mechanism of Action : The trifluoromethyl group enhances hydrogen bonding capabilities, which can lead to enzyme inhibition or activation depending on the target.

Case Study 1: Herbicidal Efficacy

A study evaluated the herbicidal efficacy of various trifluoromethyl pyrimidines, including this compound. The results indicated high selectivity against specific weed species while minimizing damage to crops.

Case Study 2: Antimicrobial Activity

Research has shown that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. The effectiveness of this compound was tested against several bacterial strains, demonstrating significant inhibitory effects .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its potency and selectivity .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl (CF3) Groups: Compounds with CF3 at position 6 (e.g., ) exhibit enhanced thermal stability and resistance to metabolic degradation compared to non-fluorinated analogs .

- Chloromethyl (ClCH2) Reactivity : The chloromethyl group at position 2 enables nucleophilic substitution reactions, facilitating derivatization into amines, thiols, or ethers .

- Steric Effects : Bulky substituents like naphthyl () reduce solubility but improve binding affinity in hydrophobic pockets of biological targets .

Reactivity and Stability

- Electric Field Effects: A study on 4-chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine () showed that external electric fields reduce the HOMO-LUMO gap by 15–20%, enhancing electrophilic reactivity. Similar effects are expected in 2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine due to its polar substituents .

- Hydrolytic Stability : The CF3 group at position 6 stabilizes the pyrimidine ring against hydrolysis compared to analogs with electron-withdrawing groups (e.g., nitro or carbonyl) at adjacent positions .

Biological Activity

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has gained attention due to its diverse biological activities. This compound's structure includes a chloromethyl group and trifluoromethyl substituent, which are critical for its interaction with biological targets. The following sections will discuss its synthesis, biological activities, structure-activity relationships (SAR), and potential applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The introduction of the chloromethyl and trifluoromethyl groups can be achieved through halogenation and electrophilic substitutions, respectively. Detailed synthetic pathways can be found in relevant chemical literature.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown potent activity against various strains of bacteria and fungi. In one study, the compound displayed an inhibition ratio of 85.76% against Xanthomonas axonopodis at a concentration of 100 µg/mL, outperforming traditional antimicrobial agents .

Acaricidal Activity

The compound has also been evaluated for its acaricidal properties. It showed remarkable efficacy against Tetranychus cinnabarinus, with control effects significantly higher than those of commercial acaricides like fluacrypyrim. Notably, at a concentration of 4 mg/L, it achieved an 80% control effect .

Antiviral Activity

In the context of viral infections, derivatives of this compound have been explored as inhibitors of viral enzymes. For example, molecular docking studies suggest that certain analogs could effectively inhibit the main protease of SARS-CoV-2, indicating potential as antiviral agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and reactivity of the compound, which is essential for its interaction with biological targets.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 12.64 | Antifungal |

| This compound | 85.76% | Antibacterial |

| Fluacrypyrim | 40% | Acaricidal |

Table 1: Biological activity data for this compound and comparison with fluacrypyrim

Case Studies

- Antimicrobial Efficacy : A study published in MDPI reported that derivatives of this compound exhibited superior antifungal activity compared to established fungicides, highlighting its potential in agricultural applications .

- Acaricidal Effectiveness : Field trials demonstrated that the compound effectively controlled Panonychus citri, showcasing its practical application in pest management .

- Antiviral Potential : Molecular docking studies indicated that modifications to the pyrimidine scaffold could enhance binding affinity to viral proteases, suggesting pathways for developing new antiviral therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.